Product packaging for S-Deoxy-5-Hydroxy Acetate Omeprazole-d3(Cat. No.:)

S-Deoxy-5-Hydroxy Acetate Omeprazole-d3

Cat. No.: B1161033
M. Wt: 390.47
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Stable Isotopes in Modern Drug Discovery and Development

Stable isotopes are non-radioactive forms of elements that contain an additional neutron, giving them a slightly greater mass. lgcstandards.com This property makes them ideal tracers in biological systems without the safety concerns associated with radioactive isotopes. lgcstandards.com In drug discovery and development, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into drug molecules. lgcstandards.com This labeling allows researchers to track the drug's journey through the body, a process encompassing absorption, distribution, metabolism, and excretion (ADME). researchgate.net The use of stable isotope-labeled compounds, particularly in conjunction with mass spectrometry, enables the precise quantification of drugs and their metabolites in complex biological matrices such as plasma and urine. bioorganics.biz This technique is fundamental for pharmacokinetic studies, which are crucial for determining the appropriate dosing regimens and understanding potential drug-drug interactions. researchgate.net

Rationale for Deuterium Labeling in Omeprazole (B731) and its Metabolites for Research Applications

Deuterium, an isotope of hydrogen, is commonly used for labeling drug molecules. researchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can sometimes alter the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." By strategically replacing hydrogen with deuterium at sites of metabolic activity, researchers can investigate metabolic pathways.

In the context of omeprazole, deuterium labeling serves several critical research purposes. The use of D3-omeprazole, where the methoxy (B1213986) group on the pyridine (B92270) ring is deuterated, has been instrumental in metabolite identification studies. nih.gov By administering a mixture of the labeled and unlabeled drug, researchers can use mass spectrometry to easily distinguish drug-related metabolites from endogenous molecules in biological samples. nih.gov Any molecule pair detected with a specific mass difference (in this case, 3 daltons) is indicative of a drug metabolite. nih.gov This approach has successfully led to the identification of numerous omeprazole metabolites. nih.gov

Overview of Omeprazole Metabolism and the Significance of its Derivatives as Research Probes

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. mdpi.complos.org The two main isoforms involved are CYP2C19 and CYP3A4. mdpi.complos.org CYP2C19 is primarily responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 mainly catalyzes the formation of omeprazole sulfone. plos.orgartmolecule.fr These primary metabolites can undergo further biotransformation.

The study of these metabolic pathways is crucial, as variations in the activity of these enzymes, often due to genetic polymorphisms, can significantly impact an individual's response to omeprazole. Derivatives of omeprazole and its metabolites, including isotopically labeled versions, serve as vital research probes. They are used to:

Investigate the stereoselective and regioselective metabolism of omeprazole enantiomers. acs.org

Develop and validate analytical methods for quantifying omeprazole and its metabolites in biological fluids. researchgate.net

Study the biotransformation of omeprazole in different biological systems, such as in vitro cultures of fungi, to explore alternative metabolic pathways. researchgate.net

The table below summarizes the key enzymes and major metabolites involved in omeprazole's metabolism.

EnzymeMajor Metabolite Formed
CYP2C19 5-hydroxyomeprazole
CYP3A4 Omeprazole sulfone

Academic Research Relevance of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 as a Reference Standard

S-Deoxy-5-Hydroxy Acetate Omeprazole-d3 is primarily utilized in research as a stable isotope-labeled internal standard for the quantitative analysis of its non-deuterated counterpart, S-Deoxy-5-Hydroxy Acetate Omeprazole. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte.

The ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled version of the analyte is considered the gold standard for an internal standard because it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, yet is easily differentiated by its higher mass. This minimizes variations that can occur during sample preparation and analysis, leading to more precise and accurate results.

Below is a table detailing the properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms (4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-5-methylpyridin-3-yl)methyl Acetate-d3
Molecular Formula C₁₉H₁₈D₃N₃O₄S
Primary Application Stable isotope-labeled internal standard for quantitative analysis.

Properties

Molecular Formula

C₁₉H₁₈D₃N₃O₄S

Molecular Weight

390.47

Synonyms

(4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-5-methylpyridin-3-yl)methyl Acetate-d3

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Deuterated Omeprazole Analogs

Synthetic Pathways for Site-Specific Deuterium (B1214612) Incorporation into Omeprazole (B731) Core Structure

The introduction of deuterium at specific sites within the omeprazole molecule requires precise chemical strategies to avoid isotopic scrambling and ensure high levels of incorporation. The "-d3" designation in the target compound typically refers to a trideuterated methyl group (CD₃). For omeprazole and its derivatives, this is most commonly incorporated as a deuterated methoxy (B1213986) group on either the benzimidazole (B57391) or pyridine (B92270) rings.

One of the most direct methods for introducing a trideuteromethoxy group involves the use of deuterated reagents in a nucleophilic substitution reaction. A common precursor, such as a chloro- or hydroxy-substituted pyridine, can be reacted with a deuterated methyl source. For example, a patent for deuterated proton pump inhibitors describes the synthesis of a 4-trideuteriomethoxy pyridine N-oxide intermediate by reacting 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide with sodium trideuteriomethanolate (NaOCD₃) in deuteromethanol (B3044172) (CD₃OD). google.com This approach ensures the specific placement of the d3-label on the methoxy group.

Another advanced method involves hydrogen isotope exchange (HIE) chemistry. While some HIE methods can lead to non-specific labeling, directed HIE reactions using specialized catalysts can achieve site-selectivity. nih.gov Furthermore, reagents such as deuterated dimethylformamide dimethyl acetal (B89532) (Me₂NCD(OMe)₂) have been developed for the synthesis of various deuterated heterocycles. nih.gov These reagents can be prepared by isotopic exchange from their non-deuterated counterparts and inexpensive deuterated alcohols like methanol-d4, providing a practical route to labeled building blocks. nih.gov Investigations using NMR have also explored the selective deuteration of omeprazole under acidic conditions, where H/D exchange can occur at specific positions on the pyridine ring. whiterose.ac.ukwhiterose.ac.uk

Table 1: Comparison of Deuteration Methods for Omeprazole Analogs

MethodDeuterated Reagent/CatalystTypical ApplicationAdvantagesConsiderations
Nucleophilic SubstitutionSodium trideuteriomethanolate (NaOCD₃)Synthesis of -OCD₃ groupsHigh site-selectivity and incorporationRequires synthesis of a suitable precursor (e.g., chloro- or nitro-substituted)
Hydrogen Isotope Exchange (HIE)Tritium or Deuterium Gas with CatalystLabeling various C-H bondsCan label non-activated positionsSelectivity can be challenging to control
Specialized ReagentsMe₂NCD(OMe)₂Synthesis of deuterated heterocyclesVersatile for building complex labeled moleculesPotential for isotopic dilution if protic sources are present in the reaction nih.gov

Methodologies for the Preparation of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 and Related Derivatives

The synthesis of S-Deoxy-5-Hydroxy Acetate Omeprazole-d3 is a multi-step process that combines the construction of a modified pyridine ring, its coupling with a benzimidazole thiol, and subsequent derivatization. The name itself deconstructs the synthetic strategy:

S-Deoxy: Refers to the sulfide (B99878) (-S-) linkage, which is the precursor to the sulfoxide (B87167) (-SO-) in omeprazole.

5-Hydroxy: Indicates a hydroxyl group on the pyridine ring, a primary metabolite of omeprazole. caymanchem.com

Acetate: An acetate ester of the 5-hydroxy group.

Omeprazole-d3: An omeprazole structure containing a trideuterated methyl group.

A plausible synthetic pathway is outlined below, based on established methods for synthesizing omeprazole metabolites and analogs. researchgate.net

Synthesis of the Deuterated Pyridine Intermediate: The key starting material is a suitably functionalized and deuterated pyridine. A total synthesis of 5-hydroxyomeprazole has been reported, which provides a template for this step. researchgate.net The synthesis would be adapted to incorporate the d3-label. This involves preparing a pyridine derivative where one of the methoxy groups is replaced with a trideuteromethoxy group (-OCD₃), for instance, by using NaOCD₃. google.com The 5-hydroxymethyl group is also introduced at this stage.

Esterification: The hydroxyl group of the pyridine intermediate is then esterified to form the acetate. This is a standard transformation that can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a non-nucleophilic base.

Coupling Reaction: The resulting deuterated and acetylated chloromethylpyridine derivative is coupled with 5-methoxy-1H-benzimidazole-2-thiol. This reaction, typically carried out in a polar solvent with a base like sodium hydroxide, forms the thioether (sulfide) bond, yielding the final target compound, this compound. researchgate.netscispace.comasm.org

Table 2: Proposed Synthetic Scheme for this compound

StepReactionKey ReagentsPurpose
1Pyridine Ring Formation & DeuterationMulti-step synthesis; NaOCD₃Construct the core pyridine ring with -OCD₃ and -CH₂OH groups google.comresearchgate.net
2Hydroxyl Protection/EsterificationAcetic Anhydride, PyridineConvert the -CH₂OH group to a -CH₂OAc group
3Chlorination of Pyridine Methyl GroupThionyl Chloride (SOCl₂)Activate the 2-methyl group for coupling researchgate.net
4Thioether Formation (Coupling)5-methoxy-1H-benzimidazole-2-thiol, NaOHCouple the pyridine and benzimidazole moieties to form the final sulfide scispace.com

Strategies for Controlling Regioselectivity and Stereoselectivity in the Synthesis of Labeled Metabolites

Regioselectivity: In the synthesis of omeprazole analogs, regioselectivity is critical, primarily during the construction of the substituted pyridine ring. The synthesis of 5-hydroxyomeprazole, for example, requires the precise placement of four different substituents (methyl, methoxy, hydroxymethyl, and the linking methyl group) around the pyridine core. researchgate.net This is achieved through a carefully designed sequence of reactions starting from simpler, commercially available pyridines, where the inherent reactivity of the ring and the directing effects of existing substituents are exploited to introduce new functional groups at the desired positions. The conversion of a 2-methyl group to a 2-chloromethyl group for the coupling reaction is a key regioselective step. researchgate.netgoogle.com

Stereoselectivity: The target compound, this compound, is a sulfide and therefore lacks the chiral center found at the sulfur atom of omeprazole (a sulfoxide). Consequently, stereoselectivity at the sulfur is not a factor in its synthesis. However, the synthesis of related labeled metabolites, such as deuterated (S)-Esomeprazole, requires a highly stereoselective oxidation of the sulfide precursor. Advanced methods for this asymmetric oxidation have been developed, most notably using titanium-based catalyst systems. The Kagan-Andersen procedure and its modifications, which employ a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand, are capable of oxidizing prochiral sulfides to their corresponding chiral sulfoxides with very high enantiomeric excess (>99% ee). whiterose.ac.ukwhiterose.ac.uk The choice of the specific chiral tartrate (D-(-)-DET or L-(+)-DET) determines whether the (R)- or (S)-sulfoxide is formed.

Advanced Chemical Approaches for Structural Modifications and Esterification of Hydroxylated Omeprazole Scaffolds

The synthesis of this compound exemplifies two key structural modifications of the basic omeprazole framework: hydroxylation and esterification.

Hydroxylation: Introducing a hydroxyl group onto the pyridine ring, mimicking the metabolic conversion of omeprazole to 5-hydroxyomeprazole, requires a de novo synthesis of the pyridine ring itself. researchgate.netartmolecule.fr Direct C-H hydroxylation of the pre-formed omeprazole molecule is chemically challenging and inefficient. Therefore, the strategy involves building the pyridine ring with a protected hydroxyl group or a precursor functional group already in place. The total synthesis of 5-hydroxyomeprazole utilizes a pyridine derivative with a hydroxymethyl group (-CH₂OH) at the 3-position (which corresponds to the 5-position in the final omeprazole numbering system). researchgate.net This hydroxymethyl group is carried through several synthetic steps before the final coupling.

Esterification: Once the hydroxylated scaffold is in place, it can be readily derivatized. Esterification is a common strategy to modify the physicochemical properties of a molecule. The conversion of the 5-hydroxymethyl group to a 5-acetate is a straightforward esterification reaction. This can be accomplished under standard conditions, for example, by reacting the alcohol with acetic anhydride in the presence of a base like pyridine or triethylamine, or by using acetyl chloride. This modification introduces an ester linkage, creating a pro-drug form or a derivative with altered properties. This approach allows for the creation of a diverse library of analogs from a single hydroxylated intermediate.

Advanced Analytical Methodologies for S Deoxy 5 Hydroxy Acetate Omeprazole D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods

The development of robust and validated analytical methods is fundamental for the reliable determination of S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 in research settings. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the predominant technique for this purpose due to its high sensitivity, selectivity, and applicability to complex biological matrices.

LC-MS methods are typically developed using a reversed-phase C18 or similar column to achieve chromatographic separation from the non-deuterated analog and other metabolites. researchgate.netresearchgate.net The mobile phase often consists of an aqueous component, such as water with 0.1% formic acid, and an organic component like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution is commonly employed to ensure adequate separation and peak shape. For detection, a tandem mass spectrometer (MS/MS), such as a triple quadrupole or a high-resolution Orbitrap, is used in positive ion mode. researchgate.netnih.gov Specific mass transitions are monitored for the analyte and its internal standard to ensure specificity and accurate quantification. nih.gov

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated LC-MS/MS method for omeprazole (B731) enantiomers demonstrated linearity with correlation coefficients (R²) of ≥0.999, interday precision (%RSD) from 2.2% to 7.5%, and accuracy from -9.9% to 8.3%. nih.gov The lower limit of quantification (LLOQ) for such methods can reach low ng/mL levels, making them suitable for pharmacokinetic studies. nih.govresearchgate.net

While LC-MS is more common for compounds like omeprazole, Gas Chromatography-Mass Spectrometry (GC-MS) can also be applied, particularly for analyzing certain metabolites or derivatives. For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of the analyte. Studies have utilized GC-MS to analyze the deaminated aldehyde products of deuterated dopamine (B1211576) analogs, demonstrating the technique's utility in distinguishing between stereospecific deuterated compounds. nih.gov However, a critical consideration in GC-MS is the potential for differing mass responses between an analyte and its deuterated analog, which must be investigated and accounted for during method development to avoid quantification discrepancies. researchgate.net

Table 1: Typical LC-MS/MS Parameters for Omeprazole and its Analogs

Parameter Typical Condition Source
Chromatography
Column Reversed-phase C18 (e.g., 150 x 3.0 mm, 3 µm) researchgate.netresearchgate.net
Mobile Phase A 0.1% Formic Acid in Water researchgate.netnih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile researchgate.netnih.gov
Elution Gradient nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Monitored Transition Analyte-specific (e.g., m/z 346.3 ⟶ 198.0 for Omeprazole) nih.gov
Internal Standard Deuterated Analog (e.g., Omeprazole-d3) mdpi.comnih.gov
Validation
Linearity (R²) ≥ 0.99 nih.govijpsm.com
LLOQ 0.4 - 3 ng/mL nih.govresearchgate.net

Role of S-Deoxy-5-Hydroxy Acetate Omeprazole-d3 as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, particularly those using LC-MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, or more commonly Omeprazole-d3, serves as an ideal internal standard for the quantification of its non-deuterated counterpart and related metabolites. mdpi.comnih.govnih.gov

The primary advantage of using a deuterated internal standard is that it shares nearly identical physicochemical properties with the analyte. nih.gov This results in similar behavior during sample preparation, extraction, and chromatographic separation (co-elution). nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Furthermore, the SIL-IS experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a significant source of variability and inaccuracy in bioanalysis. By using a deuterated standard, these effects can be effectively normalized, leading to more robust and reliable quantification. nih.gov The mass difference between the deuterated standard and the analyte (e.g., 3 Daltons for a -d3 label) allows the mass spectrometer to distinguish between the two, while their chemical similarity ensures they are equally affected by analytical variability. nih.gov

Methodologies for the Detection and Characterization of Omeprazole Metabolites and their Deuterated Counterparts in Complex Research Matrices

A powerful application of deuterated compounds like Omeprazole-d3 is in the identification of drug metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. mdpi.comnih.gov This approach, often termed stable isotope ratio-patterning, involves the co-administration of a 1:1 mixture of the drug and its stable isotope-labeled analog. mdpi.comnih.gov

When analyzing the resulting samples by high-resolution LC-MS, drug-related metabolites can be readily identified by searching for characteristic "doublet" peaks in the mass spectrum that are separated by the mass difference of the isotope label (e.g., 3 Daltons for a d3-label). nih.gov This allows for the rapid differentiation of true metabolites from endogenous matrix components, significantly simplifying the metabolite identification workflow.

This methodology has been successfully applied to identify novel omeprazole metabolites in mouse brain and plasma. mdpi.comnih.gov In one study, the simultaneous administration of omeprazole and D3-omeprazole led to the identification of seventeen different metabolites. mdpi.comnih.gov The characteristic mass difference was the key to pinpointing these compounds, including a notable N-acetylcysteine (NAC) metabolite of mercaptobenzimidazole. mdpi.com Similarly, studies on human urine have identified numerous omeprazole metabolites, with the two major ones resulting from hydroxylation and subsequent oxidation of a methyl group on the pyridine (B92270) ring. nih.govresearchgate.net The use of deuterated standards in such studies is invaluable for confirming the structures of these metabolites. nih.gov

Table 2: Selected Omeprazole Metabolites Identified Using Deuterated Standards

Metabolite Description Matrix Method Source
M1 NAC metabolite of mercaptobenzimidazole Mouse Plasma/Brain LC-QTOF-MS mdpi.com
Hydroxyomeprazole Hydroxylation of a pyridine methyl group Human Urine LC-MS, NMR nih.gov
Omeprazole Acid Oxidation of hydroxyomeprazole Human Urine LC-MS, NMR nih.gov
OM10 Omeprazole Isomer Wastewater LC-QTOF-MS researchgate.net
Omeprazole Sulfone Sulfoxidation of Omeprazole Human Plasma LC-MS researchgate.netresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques for Structural Confirmation of Deuterated Analogs

¹H (Proton) NMR is used to analyze the proton signals in the molecule. researchgate.net In a deuterated analog, the absence of a signal at a specific chemical shift, compared to the spectrum of the non-deuterated compound, confirms the position of the deuterium (B1214612) label. sigmaaldrich.com For this compound, the signal corresponding to the methoxy (B1213986) group protons would be absent or significantly reduced.

For highly deuterated compounds where proton signals are weak, ²H (Deuterium) NMR is a powerful alternative. sigmaaldrich.com Deuterium NMR directly observes the deuterium nuclei, providing a clean spectrum that can be used for structural verification and quantification of deuterium enrichment. sigmaaldrich.com ¹³C NMR is also highly valuable, as the carbon atom attached to a deuterium atom will show a characteristic splitting pattern and a shift in its resonance compared to a carbon attached to a proton. researchgate.netrsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the connectivity between atoms and solidify the structural assignment. researchgate.net

Other advanced spectroscopic techniques can also be employed. For example, Molecular Rotational Resonance (MRR) spectroscopy is a highly sensitive gas-phase technique that can distinguish between different isotopologues (molecules differing in the number of isotopic substitutions) and isotopomers (molecules differing in the position of isotopic substitution) based on their unique moments of inertia. nih.gov This provides a highly quantitative measure of both the site and extent of deuterium incorporation. nih.gov

In Vitro and Preclinical Biotransformation Studies Utilizing S Deoxy 5 Hydroxy Acetate Omeprazole D3

Investigation of Omeprazole (B731) Metabolic Pathways and Metabolite Profiling in Isolated Enzyme Systems and Cell Cultures

The biotransformation of omeprazole is a complex process resulting in several metabolites. nih.gov In vitro systems, such as isolated enzymes and cell cultures, are invaluable tools for dissecting these intricate pathways. Studies have identified at least six metabolites of omeprazole in human urine. nih.gov The two primary metabolites are 5-hydroxyomeprazole and omeprazole sulfone. researchgate.net

The use of stable isotope-labeled compounds, such as D3-omeprazole, has been instrumental in identifying and characterizing drug-related metabolites, particularly in complex biological matrices. nih.govresearchgate.net This approach allows for the confident identification of drug-derived compounds by searching for the characteristic mass difference between the parent drug and its deuterated analog. nih.govmdpi.com For instance, a study utilizing concomitant administration of omeprazole and D3-omeprazole identified a total of seventeen metabolites in mouse plasma and brain. researchgate.netmdpi.com

These investigations reveal that the metabolic profile of omeprazole can vary depending on the biological system and the route of administration. researchgate.netmdpi.com The ability to profile metabolites in isolated systems provides a foundational understanding of the drug's fate in a controlled environment before moving to more complex in vivo models.

Application of Deuterium-Labeled Analogs in Identifying and Quantifying Metabolites in Animal Models

Animal models are crucial for understanding the in vivo metabolism and pharmacokinetics of a drug. Deuterium-labeled analogs like S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 play a significant role in these preclinical studies. The co-administration of a drug with its stable isotope-labeled counterpart is a well-established method for identifying metabolites. nih.gov

This technique is particularly advantageous for discovering novel metabolites that may not follow conventional metabolic pathways. nih.gov By analyzing samples for pairs of compounds with a specific mass difference (in this case, 3 daltons for D3-omeprazole), researchers can confidently identify drug-related material. nih.govmdpi.com This method has been successfully applied to identify omeprazole metabolites in the brain and plasma of mice. nih.govmdpi.com

The quantitative aspect of this approach is equally important. Isotope ratio-monitoring liquid chromatography-mass spectrometry (LC-MS) methods enable the quantification of both the parent drug and its metabolites, providing valuable data on their distribution and clearance in various tissues. nih.govresearchgate.net

Studies on the Role of Cytochrome P450 Isoforms (e.g., CYP2C19, CYP3A4) in the Formation of Omeprazole Metabolites

The metabolism of omeprazole is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.commedex.com.bd Two main isoforms are responsible for the biotransformation of omeprazole: CYP2C19 and CYP3A4. drugbank.compharmgkb.org

CYP2C19 is the principal enzyme involved in the formation of 5-hydroxyomeprazole, the major metabolite in plasma. drugbank.com The activity of CYP2C19 can be influenced by genetic polymorphisms, leading to variations in omeprazole metabolism among individuals. pharmgkb.orgbuffalo.edu In contrast, CYP3A4 is mainly responsible for the formation of omeprazole sulfone. drugbank.commedex.com.bd

Studies have shown that omeprazole and its metabolites can also act as inhibitors of these enzymes. drugbank.comnih.gov For example, omeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole are time-dependent inhibitors of CYP2C19. drugbank.com This highlights the complex interplay between the drug, its metabolites, and the metabolizing enzymes, which can have implications for drug-drug interactions. drugbank.comnih.gov The stereoselective metabolism of omeprazole by these enzymes has also been noted, with CYP2C19 favoring the 5-hydroxylation of R-omeprazole and CYP3A4 favoring the sulfoxidation of S-omeprazole. researchgate.net

Elucidation of Specific Enzymatic Reactions (e.g., Hydroxylation, Sulfoxidation, Deoxygenation, Acetylation) Leading to Omeprazole Derivatives

The biotransformation of omeprazole involves several key enzymatic reactions that lead to a variety of derivatives. The most prominent of these reactions are hydroxylation and sulfoxidation.

Hydroxylation , primarily mediated by CYP2C19, involves the addition of a hydroxyl group to the omeprazole molecule, most notably at the 5-position of the benzimidazole (B57391) ring to form 5-hydroxyomeprazole. drugbank.comresearchgate.net Another hydroxylation can occur on a methyl group of the pyridine (B92270) ring, which can be further oxidized to a carboxylic acid. nih.gov

Sulfoxidation is the other major metabolic pathway, catalyzed mainly by CYP3A4, which converts omeprazole to omeprazole sulfone. drugbank.comresearchgate.net This reaction involves the oxidation of the sulfoxide (B87167) group of the parent compound.

In addition to these primary pathways, other reactions such as deoxygenation and acetylation can contribute to the diverse metabolic profile of omeprazole. The identification of a wide range of metabolites, including di-oxidation products, underscores the complexity of omeprazole's biotransformation. mdpi.com The use of sophisticated analytical techniques, such as high-resolution mass spectrometry, is essential for elucidating the structures of these various derivatives. nih.govbio-conferences.org

Mechanistic Investigations Involving Deuterium Isotope Effects in Omeprazole Metabolism

Theoretical Frameworks of Kinetic Isotope Effects and their Application to Drug Metabolism Research

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect is particularly pronounced when a hydrogen atom (H) is replaced by its heavier isotope, deuterium (B1214612) (D). The basis for the deuterium KIE lies in the principles of quantum mechanics and vibrational energy. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. wikipedia.orgreddit.com

Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. nih.gov This change is quantified as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). wikipedia.org

There are two main types of KIEs:

Primary Kinetic Isotope Effects (PKIEs): Observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. For deuterium substitution, PKIEs typically have values greater than 1, often in the range of 2 to 7. libretexts.orgnih.gov

Secondary Kinetic Isotope Effects (SKIEs): Occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. SKIEs are generally much smaller than PKIEs. wikipedia.orglibretexts.org

Experimental Design for Studying Deuterium Isotope Effects on Enzyme Reaction Rates and Pathways

The study of deuterium isotope effects on the metabolism of drugs like omeprazole (B731) involves a combination of in vitro and in vivo experimental designs, coupled with sophisticated analytical techniques.

In Vitro Systems:

Microsomes and Recombinant Enzymes: The most common in vitro systems are human liver microsomes (HLMs), which contain a high concentration of CYP enzymes. To investigate the role of specific enzymes, recombinant human CYP enzymes (e.g., CYP2C19 and CYP3A4 for omeprazole) expressed in cellular systems are used.

Incubation and Analysis: In a typical experiment, the deuterated compound (e.g., D3-omeprazole) and its non-deuterated counterpart are incubated separately or together (in a competitive assay) with the enzyme system and necessary cofactors like NADPH. nih.gov The reaction is stopped at various time points, and the samples are analyzed.

Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical tool. It allows for the separation, identification, and quantification of the parent drug and its various metabolites. mdpi.comnih.gov By comparing the rate of disappearance of the parent compound and the rate of formation of metabolites for the deuterated versus non-deuterated drug, the KIE can be calculated.

In Vivo Systems:

Co-administration Studies: A powerful technique involves the simultaneous administration of the labeled and unlabeled drug. mdpi.com This approach helps in the identification of drug-derived metabolites in complex biological matrices like plasma and brain tissue. Any pair of peaks in the mass spectrum with a specific mass difference (e.g., 3 daltons for a -d3 label) is likely a metabolite and its deuterated analog. mdpi.com

Types of KIE Experiments: Two primary experimental setups are used to measure KIEs in enzyme kinetics:

Non-competitive Intramolecular Experiment: A single molecule is synthesized with deuterium at one of two chemically equivalent positions. The KIE is determined by the ratio of products formed from the cleavage of C-H versus C-D bonds within the same molecule. This method provides an estimate of the intrinsic KIE for the C-H bond-breaking step. nih.gov

Competitive Intermolecular Experiment: Two different substrates, one protiated and one deuterated, are placed in the same reaction vessel to compete for the enzyme's active site. The KIE is determined by analyzing the ratio of the respective products over time. nih.gov

The table below summarizes common experimental approaches.

Experimental SystemDescriptionKey Information ObtainedPrimary Analytical Method
Human Liver Microsomes (HLMs)Subcellular fraction containing a mixture of drug-metabolizing enzymes, primarily CYPs.Overall metabolic rate, metabolite profile, enzyme kinetics.LC-MS
Recombinant CYP EnzymesSpecific CYP isoforms (e.g., CYP2C19, CYP3A4) expressed in a host system.Contribution of individual enzymes to metabolism, mechanism of a specific pathway.LC-MS
In Vivo Animal ModelsAdministration of the compound to living organisms (e.g., rats, mice).Pharmacokinetic parameters (clearance, half-life), overall metabolite profile in different tissues. nih.govLC-MS
Co-administration with Stable IsotopesSimultaneous dosing of labeled (e.g., D3-omeprazole) and unlabeled drug. mdpi.comUnambiguous identification of drug-related metabolites in complex biological samples. mdpi.comLC-MS/MS

Analysis of How Deuterium Labeling Influences Metabolic Stability and Pathways of Omeprazole and its Analogs in Research Systems

Omeprazole is a racemic mixture of R- and S-enantiomers and is primarily metabolized in the liver by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. acs.orgnih.gov These enzymes exhibit both regio- and stereoselectivity.

CYP2C19: This enzyme is the major catalyst for the 5-hydroxylation of omeprazole to form 5-hydroxyomeprazole. It preferentially metabolizes the R-enantiomer. acs.orgresearchgate.net

CYP3A4: This enzyme is mainly responsible for the sulfoxidation of omeprazole to form omeprazole sulfone. It preferentially metabolizes the S-enantiomer (esomeprazole). acs.orgnih.gov

The introduction of deuterium at a site of metabolism can significantly alter this picture. For a compound like S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3, the deuterium label (-d3) is typically placed on a methoxy (B1213986) group, a common site of metabolic attack (O-demethylation). If this O-demethylation is a significant metabolic pathway and its rate-limiting step is C-H bond cleavage, deuteration will slow it down.

This slowing of a primary metabolic pathway can have several consequences:

Metabolic Switching: When one metabolic pathway is inhibited due to the KIE, the drug may be shunted towards alternative metabolic pathways. nih.govnih.gov For omeprazole, if hydroxylation or demethylation is slowed by deuteration, a greater proportion of the drug might be converted to omeprazole sulfone by CYP3A4, or undergo other minor metabolic reactions like conjugation. mdpi.com

Identification of Novel Metabolites: The use of deuterated analogs like D3-omeprazole has been instrumental in identifying previously unknown metabolites. In a study involving the co-administration of omeprazole and D3-omeprazole in mice, researchers were able to identify seventeen different metabolites in brain and plasma samples by searching for mass spectral signals with a 3-dalton mass difference. mdpi.com

The table below details the primary metabolites of omeprazole and the enzymes responsible for their formation.

MetaboliteMetabolic ReactionPrimary Enzyme(s)Reference
5-HydroxyomeprazoleHydroxylation of the benzimidazole (B57391) ringCYP2C19 acs.orgnih.gov
Omeprazole SulfoneSulfoxidation of the sulfoxide (B87167) bridgeCYP3A4 acs.orgnih.gov
5-O-desmethylomeprazoleO-demethylation of the benzimidazole methoxy groupCYP2C19 researchgate.net
Omeprazole Carboxylic AcidOxidation of the pyridine (B92270) methyl group- osti.gov

Computational Chemistry Approaches (e.g., QM/MM Calculations, Molecular Dynamics) to Model Isotope Effects on Omeprazole Biotransformations

Computational chemistry provides powerful insights into the mechanisms of drug metabolism at an atomic level, complementing experimental data. For a complex process like the stereo- and regioselective metabolism of omeprazole, computational models can help dissect the factors that govern enzyme behavior.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is particularly well-suited for studying enzyme reactions. A small, electronically important region of the system, such as the substrate and the enzyme's active site (specifically the P450 heme group), is treated with high-accuracy quantum mechanics (QM). The rest of the protein and solvent environment is modeled using less computationally expensive molecular mechanics (MM) force fields. acs.org

For omeprazole metabolism, QM/MM calculations have been used to:

Calculate Energy Barriers: Determine the activation energies for different metabolic pathways, such as 5-hydroxylation by CYP2C19 and sulfoxidation by CYP3A4. acs.org

Explain Selectivity: By comparing the energy barriers for the R- and S-enantiomers, these models can explain the experimentally observed stereoselectivity of the enzymes. For example, calculations have supported that CYP2C19 preferentially hydroxylates R-omeprazole due to a lower energy barrier for this reaction compared to the S-enantiomer. acs.org

Model Transition States: Visualize the geometry and electronic structure of the transition state for the C-H bond-breaking step, providing a basis for understanding and predicting the magnitude of the KIE.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic motions of the protein and substrate over time. These simulations are crucial for understanding how the substrate initially binds to the enzyme and orients itself within the active site prior to the chemical reaction. For omeprazole, MD simulations can reveal the preferred binding poses of the R- and S-enantiomers in the active site of CYP2C19, which helps to explain why one enantiomer is metabolized more readily than the other. nih.gov

Density Functional Theory (DFT): DFT is a QM method used to study the electronic structure of molecules. It is effective for modeling the reactive species in P450 catalysis and can be used to study the metabolic selectivity of omeprazole in the absence of the full enzyme structure. acs.orgnih.gov

These computational tools allow researchers to build predictive models of drug metabolism. By calculating how isotopic substitution affects the vibrational frequencies of the transition state, these models can predict KIE values, which can then be compared with experimental results to validate the proposed reaction mechanism.

Computational MethodApplication in Omeprazole Metabolism ResearchKey Insights Provided
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling the chemical reaction (e.g., hydroxylation) within the enzyme active site.Calculation of reaction energy barriers, explanation of stereo- and regioselectivity, prediction of KIEs. acs.org
Molecular Dynamics (MD)Simulating the binding and dynamic movement of omeprazole enantiomers within the CYP active site.Identification of stable binding poses, understanding factors that orient the substrate for reaction. nih.gov
Density Functional Theory (DFT)Calculating energetic and geometric changes during the reaction, often in simplified "gas-phase" models.Fundamental understanding of reaction pathways and electronic redistributions. acs.org

Utility of S Deoxy 5 Hydroxy Acetate Omeprazole D3 As a Research Standard

Role in Analytical Method Development for Drug Discovery and Development Stages

The development of robust and reliable analytical methods is a cornerstone of drug discovery and development. S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 plays a crucial role in this process, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a stable isotope-labeled internal standard, it exhibits nearly identical physicochemical properties to the non-labeled (endogenous) analyte, 5-hydroxyomeprazole, but is distinguishable by its mass. This characteristic is invaluable for several reasons.

During method development, the use of a deuterated internal standard helps to:

Optimize chromatographic separation: It allows for the fine-tuning of mobile phase composition, gradient, and column selection to achieve optimal separation of omeprazole (B731) and its metabolites from endogenous matrix components.

Refine mass spectrometry parameters: The distinct mass of the deuterated standard aids in the optimization of ionization sources and the selection of specific precursor and product ions for multiple reaction monitoring (MRM) assays, ensuring high selectivity and sensitivity.

Assess and compensate for matrix effects: Biological matrices like plasma and tissue homogenates can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Since the deuterated standard is affected by matrix effects in the same way as the analyte, it serves as a reliable corrector, significantly improving the accuracy of the measurements. nih.gov

The establishment of a sensitive and selective LC-MS/MS method is fundamental for subsequent pharmacokinetic and metabolic studies. For instance, a study detailing the quantification of omeprazole and its metabolites in human plasma highlights the importance of a reliable internal standard for achieving accurate results. nih.gov While this particular study may not have used S-Deoxy-5-Hydroxy Acetate Omeprazole-d3, the principles of its application are directly transferable.

Application in Quality Control and Assurance of Pharmaceutical Research Materials

The quality and purity of active pharmaceutical ingredients (APIs) and their related compounds are critical for ensuring the safety and efficacy of drug products. This compound serves as a certified reference material for the quality control (QC) and assurance of omeprazole research materials.

In a QC setting, this deuterated standard can be used to:

Verify the identity and purity of synthesized 5-hydroxyomeprazole: By comparing the chromatographic retention time and mass spectral data of a test sample to that of the certified standard, analysts can confirm the identity and assess the purity of the synthesized metabolite.

Quantify impurities: The standard can be used to accurately quantify the levels of 5-hydroxyomeprazole as an impurity in batches of omeprazole or other related compounds.

Validate analytical methods for QC testing: Regulatory guidelines require the validation of analytical methods used for quality control. The use of a certified deuterated standard is a key component of this validation process, demonstrating the method's accuracy, precision, linearity, and specificity.

The availability of well-characterized reference standards like this compound from accredited suppliers is essential for pharmaceutical companies to meet the stringent quality standards set by regulatory bodies. lgcstandards.com

Contribution to the Accurate Quantification of Omeprazole and its Metabolites in Preclinical Toxicological Studies

Preclinical toxicology studies are a mandatory step in drug development to assess the safety profile of a new drug candidate. These studies often involve the analysis of drug and metabolite concentrations in various biological matrices from animal models. The accurate quantification of these compounds is crucial for establishing a clear relationship between dose, exposure, and toxicological findings.

This compound is an ideal internal standard for such studies due to its ability to mimic the behavior of the endogenous 5-hydroxyomeprazole during sample extraction, chromatographic separation, and mass spectrometric detection. This leads to more precise and accurate quantification, which is critical for interpreting toxicological data.

The following table illustrates the typical performance of an LC-MS/MS method for omeprazole and its main metabolite using a suitable internal standard, demonstrating the level of precision and accuracy achievable.

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Omeprazole104.55.898.2
2503.14.2101.5
7502.83.999.7
5-hydroxyomeprazole55.26.5102.1
1253.84.999.1
2503.54.5100.8

This table is a representative example based on typical LC-MS/MS method performance for omeprazole and its metabolites and does not represent data from the specific use of this compound.

Facilitation of Mechanistic Pharmacodynamic Studies in In Vitro and Animal Models through Accurate Metabolite Measurement

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body. For a drug like omeprazole, which inhibits the gastric proton pump, understanding the relationship between drug and metabolite concentrations and the degree of acid suppression is key. nih.gov 5-hydroxyomeprazole is considered an inactive metabolite, meaning it does not significantly contribute to the parent drug's pharmacological effect. artmolecule.fr

Accurate measurement of both the active parent drug, omeprazole, and its inactive metabolite, 5-hydroxyomeprazole, is crucial for building comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models. These models help researchers understand the time course of drug action and can predict the pharmacological response at different dose levels.

The use of this compound as an internal standard in analytical methods supporting these studies ensures that the concentration data for 5-hydroxyomeprazole is highly accurate. This allows for a clear distinction between the pharmacodynamic effects of the parent drug and the exposure levels of its main metabolite. A study that explored the metabolites of omeprazole in mouse brain and plasma using a d3-labeled omeprazole demonstrated the power of stable isotope-labeled standards in elucidating the presence and distribution of metabolites in different tissues. nih.govmdpi.com This type of detailed metabolic information is vital for constructing accurate mechanistic models.

Future Directions in Research Applications of Complex Labeled Compounds

Emerging Trends in Stable Isotope Labeling for Metabolomics and Proteomics Research

Stable isotope labeling has become a cornerstone of metabolomics and proteomics, enabling researchers to trace metabolic pathways and quantify changes in protein and metabolite levels with high precision. numberanalytics.comlongdom.org The use of non-radioactive stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) provides a safe and effective way to introduce a unique mass signature into molecules without altering their fundamental chemical properties. moravek.comsymeres.com

In metabolomics, a significant trend is the use of stable isotope tracers to perform flux analysis, which measures the rate of metabolic reactions within a biological system. nih.gov This goes beyond static measurements of metabolite concentrations to provide a dynamic understanding of cellular metabolism. tandfonline.com Combining stable isotope tracing with high-resolution mass spectrometry allows for the global tracking of a precursor metabolite's fate, helping to identify novel metabolites and pathways. tandfonline.comacs.org This approach is crucial for understanding how metabolic networks are rewired in disease states or in response to drug treatment.

In the realm of proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are evolving. nih.govrsc.org SILAC involves metabolically incorporating isotopically labeled amino acids into proteins. longdom.org Emerging trends include pulsed SILAC (pSILAC) for temporal analysis of protein synthesis and degradation, and spike-in SILAC, which uses a labeled proteome as an internal standard to improve quantification accuracy across multiple samples. nih.gov Furthermore, the development of new isobaric labeling reagents, which tag peptides with chemical groups of the same mass but different reporter ion masses, allows for higher multiplexing—the simultaneous analysis of multiple samples—thereby increasing throughput and reducing experimental variability. mdpi.comnih.gov

Potential for S-Deoxy-5-Hydroxy Acetate (B1210297) Omeprazole-d3 and Similar Analogs in Advanced Chemical Biology Probes

S-Deoxy-5-Hydroxy Acetate Omeprazole-d3 is a deuterated analog of a metabolite of omeprazole (B731). pharmaffiliates.com Omeprazole is primarily metabolized in the body by the cytochrome P450 enzyme CYP2C19 to form 5-hydroxyomeprazole. caymanchem.comartmolecule.fr The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen. medchemexpress.com

This specific isotopic labeling makes this compound a powerful tool for use as an advanced chemical biology probe. Its primary application lies in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com Because the deuterium label gives the molecule a distinct mass, it can be easily distinguished from its non-labeled counterparts by mass spectrometry. medchemexpress.com This allows researchers to use it as an internal standard for quantifying the formation of the actual 5-Hydroxy Acetate Omeprazole metabolite in biological samples with high accuracy.

The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be exploited. This "kinetic isotope effect" can help in elucidating the mechanisms of metabolic reactions. symeres.com By studying how the deuteration of a specific molecular position affects the rate of metabolism, researchers can gain insights into the enzymatic processes involved, such as those mediated by CYP450 enzymes. google.comnih.gov Therefore, compounds like this compound are not just analytical standards but also sophisticated probes to investigate the intricacies of drug-enzyme interactions and metabolic pathways. simsonpharma.com

Integration of Labeled Compounds in Systems Biology Approaches for Comprehensive Drug Action Understanding

The integration of data from labeled compound studies allows for a more complete picture of a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). simsonpharma.com For example, using a labeled compound like this compound in conjunction with its parent drug, omeprazole, can help elucidate potential drug-drug interactions. Omeprazole is known to interact with other drugs metabolized by CYP2C19; studies using labeled analogs can precisely quantify the competitive inhibition of these metabolic pathways. nih.gov

This systems-level approach, powered by data from stable isotope labeling, helps create predictive models of drug behavior. tandfonline.com These models can forecast how genetic variations in metabolic enzymes (like CYP2C19) might affect a patient's response to a drug, paving the way for personalized medicine. By providing quantitative data on metabolic fluxes and pathway engagement, labeled compounds are essential for building a holistic understanding of a drug's mechanism of action and its impact on the entire biological network. metsol.com

Innovations in Synthetic Strategies for Accessing Novel Deuterated Pharmaceutical Research Tools

The growing demand for deuterated compounds in pharmaceutical research has spurred innovation in synthetic chemistry. nih.gov Developing scalable, efficient, and selective methods for deuterium incorporation is a key area of focus. researchgate.net The goal is to place deuterium atoms at specific positions within a molecule ("soft spots") that are most susceptible to metabolic breakdown. nih.gov This precision deuteration can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile. nih.govuniupo.it

Recent synthetic innovations include the development of novel catalysts and reagents for hydrogen isotope exchange (HIE) reactions. researchgate.net For instance, ionic liquids have been explored as catalysts for deuteration reactions, offering high efficiency under mild conditions. doi.org Advances in transition-metal catalysis have also provided new ways to achieve selective deuteration. These methods are crucial for moving beyond simply creating analytical standards to designing next-generation deuterated drugs with enhanced therapeutic properties. nih.govnih.gov

The synthesis of complex molecules like this compound relies on multi-step processes that often begin with commercially available isotope-containing precursors. symeres.com The challenge lies in developing robust and cost-effective synthetic routes that can be scaled up for wider use. researchgate.net As synthetic methodologies continue to improve, the accessibility of a wider array of novel deuterated pharmaceutical research tools will increase, further empowering drug discovery and development. pharmaceutical-technology.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Synonym (4-Methoxy-6-(((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-5-methylpyridin-3-yl)methyl Acetate-D3 clearsynth.com
Chemical Formula C₁₉H₁₈D₃N₃O₄S clearsynth.com
Molecular Weight 390.47 g/mol clearsynth.com

Q & A

Q. How do chromatographic parameters influence the separation of this compound from its metabolites?

  • Methodological Answer : Optimize gradient elution with a C18 column (2.1 × 100 mm, 1.7 µm). Adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate) to alter ionization efficiency. Retention time mapping against synthesized metabolites (e.g., 5-hydroxyomeprazole) ensures specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.